Phosgene oxime

Description

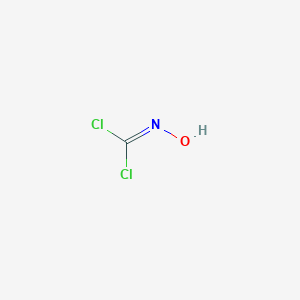

Structure

2D Structure

3D Structure

Properties

CAS No. |

1794-86-1 |

|---|---|

Molecular Formula |

CHCl2NO |

Molecular Weight |

113.93 g/mol |

IUPAC Name |

N-(dichloromethylidene)hydroxylamine |

InChI |

InChI=1S/CHCl2NO/c2-1(3)4-5/h5H |

InChI Key |

JIRJHEXNDQBKRZ-UHFFFAOYSA-N |

SMILES |

C(=NO)(Cl)Cl |

Canonical SMILES |

C(=NO)(Cl)Cl |

boiling_point |

128 °C at 760 mm Hg |

Color/Form |

Colorless prismatic crystals Colorless solid or yellowish-brown liquid |

melting_point |

39-40 °C |

Other CAS No. |

1794-86-1 |

physical_description |

Phosgene oxime is a colorless liquid, odorless to fruity. Colorless, crystalline solid or yellowish-brown liquid. |

solubility |

Soluble in water, alcohol, ether and benzene In water, 2.5X10+4 mg/L at 25 °C (est) |

Synonyms |

dichloroformossina dichloroformoxine dichlorophormoxine |

vapor_density |

3.9 (Air = 1) |

vapor_pressure |

11.2 mm Hg at 25 °C (solid); 13 mm Hg at 40 °C (liquid) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phosgene Oxime and Analogues

Precursor Chemistry and Reaction Pathways in Phosgene (B1210022) Oxime Synthesis

The synthesis of phosgene oxime has been approached through several distinct chemical pathways, each originating from different precursor molecules. The choice of precursor and reaction pathway significantly influences the reaction conditions, yield, and purity of the final product.

Cl₃CNO₂ + 4[H] → Cl₂C=NOH + HCl + H₂O nih.gov

During this reduction, the transient formation of trichloronitrosomethane (Cl₃CNO) has been suggested as an intermediate, indicated by a fleeting violet color in the reaction mixture. nih.gov Earlier methods also employed stannous chloride as the reducing agent with chloropicrin (B1668804) as the starting material. nih.gov

Another documented synthetic route starts from mercury fulminate (B1208216) (Hg(CNO)₂). In this process, a suspension of mercury fulminate in semi-normal hydrochloric acid is treated with chlorine gas. prepchem.comresearchgate.net The resulting this compound is then extracted using an organic solvent like ether. prepchem.comresearchgate.net

A third approach utilizes chloroisonitrosoacetone as a precursor. A process patented in 1942 describes the reaction of an aqueous solution of chloroisonitrosoacetone with chlorine gas. google.com The this compound formed is subsequently separated by distillation, often under reduced pressure, and then extracted from the distillate. google.com This patent also outlines a method for producing the chloroisonitrosoacetone precursor from the reaction of acetone (B3395972) with a mixture of nitric and hydrochloric acids (aqua regia). google.com

The following table summarizes the key precursor-reaction combinations for the synthesis of this compound.

| Precursor | Reagents | Key Reaction Type | Reference |

| Chloropicrin | Tin metal, Hydrochloric acid | Reduction | nih.govgoogle.com |

| Mercury Fulminate | Hydrochloric acid, Chlorine gas | Chlorination/Rearrangement | prepchem.comresearchgate.net |

| Chloroisonitrosoacetone | Chlorine gas | Chlorination | google.com |

| Acetone | Nitric acid, Hydrochloric acid | Nitrosation/Chlorination | google.com |

Novel Synthetic Routes and Optimization Strategies for this compound

While the fundamental synthetic pathways to this compound have been known for some time, research has also focused on optimizing these processes to improve yield, purity, and safety. A notable optimization strategy for the chloropicrin reduction method is detailed in a 1985 patent. google.com This method refines the process by using specific reaction media and conditions.

The patented process involves dissolving chloropicrin in a nonbasic aprotic organic solvent, such as tetrahydrofuran (B95107) or acetonitrile, along with anhydrous hydrogen chloride. google.com The reduction is then carried out using powdered tin. google.com This approach offers several advantages, including better control over the reaction. The use of a nonaqueous medium is a key feature, although the reaction does produce a small amount of water. google.com

Optimal reaction temperatures are reported to be around 0°C, which provides a good balance between reaction speed and yield, though temperatures as low as -20°C can be used. google.com The patent suggests that this method is an improvement over a previously described electrolytic process, citing fewer steps and higher yields. google.com

The table below outlines the optimized conditions for the synthesis of this compound from chloropicrin as described in the patent.

| Parameter | Condition | Purpose |

| Solvent | Nonbasic aprotic (e.g., tetrahydrofuran, acetonitrile) | Provides a controlled reaction medium |

| Acid | Anhydrous hydrogen chloride | Reactant and creates the necessary acidic environment |

| Reducing Agent | Powdered tin | Effects the reduction of the nitro group |

| Temperature | ~0°C (down to -20°C) | Balances reaction rate and yield |

It is important to distinguish these developments from novel syntheses of phosgene (COCl₂), a different compound. For instance, recent research has described a novel pathway for phosgene production from carbon monoxide and chlorine using a chloride ion catalyst at room temperature, but this is not a route to this compound. nih.gov

Stereochemical Considerations in this compound Synthesis

The presence of a carbon-nitrogen double bond (C=N) in the structure of this compound (Cl₂C=NOH) gives rise to the possibility of geometric isomerism (E/Z isomerism). While the specific stereochemistry of this compound itself is not extensively detailed in the primary literature, the principles of stereoisomerism in oximes are well-established and are critical in the synthesis of its analogues.

The synthesis of oximes from carbonyl compounds often results in a mixture of (E) and (Z) isomers. researchgate.net The ratio of these isomers can be influenced by various factors, including the reaction temperature and the catalysts used. researchgate.net For many applications, particularly in the synthesis of biologically active molecules, the isolation of a single, pure stereoisomer is essential.

Methodologies have been developed for the stereoselective synthesis of oxime isomers. For example, a patented process describes the conversion of a mixture of (E) and (Z) isomers of aryl alkyl ketoximes to the predominantly (E) isomer. google.com This is achieved by treating a solution of the isomeric mixture with a protic or Lewis acid under anhydrous conditions, which leads to the precipitation of the hydrochloride salt of the (E) isomer. google.com Neutralization of this salt then yields the pure (E)-oxime. google.com

The importance of stereochemistry is paramount in the synthesis of complex organic molecules that may be analogues of this compound. In the synthesis of natural products and pharmaceuticals containing oxime functionalities, controlling the stereochemistry at the C=N bond is a key challenge. For instance, the stereoselective synthesis of analogues of the natural product febrifugine (B1672321) has been reported, involving multiple stereocontrolled steps. researchgate.net Similarly, the total synthesis of complex molecules like the antitumor macrolide (+)-rhizoxin D involves several stereoselective reactions to create the desired stereoisomers. nih.gov

The following table summarizes key aspects of stereochemistry in oxime synthesis relevant to this compound and its analogues.

| Stereochemical Aspect | Description | Relevance to this compound and Analogues |

| E/Z Isomerism | Geometric isomerism arising from the C=N double bond. | This compound can exist as (E) and (Z) isomers. The synthesis of analogues will likely produce mixtures of isomers unless stereocontrolled methods are used. |

| Stereoselective Synthesis | Methods that favor the formation of one stereoisomer over others. | Crucial for producing pure analogues with specific biological or chemical properties. Can involve the use of specific catalysts or resolving agents. |

| Isomer Separation/Conversion | Techniques to separate or convert a mixture of isomers into a single isomer. | Methods like fractional crystallization of salts (e.g., hydrochloride salts) can be employed to isolate a desired isomer. |

Fundamental Mechanistic Investigations of Phosgene Oxime Reactivity

Molecular-Level Reaction Mechanisms of Phosgene (B1210022) Oxime (e.g., nucleophilic attacks, hydrolysis pathways)

Phosgene oxime (Cl₂CNOH) is a highly reactive compound characterized by its electrophilic nature. This reactivity makes it susceptible to attack by nucleophiles. For instance, it readily reacts with bases, such as sodium hydroxide (B78521) (NaOH), which leads to its decomposition. The reaction with NaOH proceeds via nucleophilic attack, resulting in the formation of carbon dioxide, hydroxylamine (B1172632), sodium chloride, and water. nih.govacs.org

The reaction is as follows: Cl₂CNOH + 2 NaOH → CO₂ + NH₂OH + 2 NaCl + H₂O nih.govacs.org

This compound also undergoes hydrolysis, a reaction that is particularly accelerated in alkaline conditions. wikipedia.orgnih.gov In aqueous solutions, it can hydrolyze to produce hydroxylamine hydrochloride, a reaction significant enough for it to be a step in certain chemical synthesis processes. researchgate.net The compound's instability in water means it is not persistent in the environment, breaking down upon contact with moisture. mmsl.cz Furthermore, dehydrohalogenation can occur when this compound interacts with substances like mercuric oxide, generating chlorine fulminate (B1208216), which is a reactive nitrile oxide. nih.govwikipedia.org

Interaction Mechanisms with Biological Macromolecules: In Vitro and Non-Clinical Studies

The toxicity of this compound is linked to its interactions with essential biological macromolecules. Its chemical characteristics, including potential alkylating properties and the reactivity of its chlorine and oxime groups, are thought to drive these interactions. wikipedia.org

A proposed mechanism for this compound's toxicity is the inactivation of enzymes. wikipedia.org The reactive nature of the compound, particularly its electrophilic carbon center and chlorine atoms, allows it to interact with and modify crucial amino acid residues within enzyme active sites. This binding can alter the enzyme's three-dimensional structure or block substrate access, leading to a loss of catalytic function and disruption of vital metabolic pathways. While the exact pathways are not fully elucidated, this direct interference with enzymatic activity is considered a significant contributor to its cellular toxicity. wikipedia.org

Evidence from non-clinical studies indicates that this compound induces DNA damage. wikipedia.org In studies involving cutaneous exposure in mouse models, a significant indicator of DNA damage was the phosphorylation and accumulation of the p53 protein. The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, to initiate cell cycle arrest or apoptosis. The activation of this pathway suggests that this compound or its byproducts can directly or indirectly cause lesions on DNA, triggering a cellular damage response. This mechanism is thought to be a key contributor to the observed cell death and tissue injury following exposure. wikipedia.org

Table 1: Molecular Indicators of this compound-Induced DNA Damage

| Biomarker | Observation | Implication |

|---|---|---|

| p53 Phosphorylation | Increased levels observed post-exposure. | Activation of the DNA damage response pathway. |

| p53 Accumulation | Accumulation in skin tissue samples. | Cellular stress and initiation of apoptosis or cell cycle arrest. |

This compound is believed to possess alkylating properties, similar to other vesicants, which suggests it can react with and form covalent adducts with proteins. Such reactions would involve nucleophilic amino acid residues (like lysine (B10760008), cysteine, or histidine) on proteins attacking the electrophilic carbon atom of this compound. While specific protein adducts for this compound are not as extensively characterized as those for the related compound phosgene, its high reactivity with biological tissues strongly implies that protein adduct formation is a key mechanism of its toxicity. This binding would alter protein structure and function, disrupting cellular processes. For the related compound phosgene, studies have successfully identified specific adducts, such as intramolecular bridging of lysine residues in albumin. nih.govacs.org

A significant aspect of this compound's biological interaction is the rapid activation of mast cells. wikipedia.org Studies on cutaneous exposure have demonstrated that this compound induces mast cell degranulation. This process releases a cascade of pre-formed and newly synthesized inflammatory mediators into the surrounding tissue. wikipedia.org The release of these mediators contributes to the immediate inflammatory response, characterized by urticaria (hives), edema, and pain. This mast cell-driven inflammation is a primary contributor to the acute tissue injury observed upon exposure. wikipedia.org

Table 2: Inflammatory Mediators Released Upon Mast Cell Activation by this compound

| Mediator | Role in Inflammatory Response | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine that promotes inflammation and recruits other immune cells. | |

| Cyclooxygenase-2 (COX-2) | An enzyme involved in the synthesis of prostaglandins, which mediate pain and inflammation. | |

| Myeloperoxidase (MPO) | An enzyme indicating neutrophil infiltration, a key feature of the inflammatory response. |

| Histamine | A primary mediator that causes vasodilation, increased vascular permeability, and itching. | wikipedia.org |

Electrophilic Nature and Reactive Sites Analysis of this compound

The chemical reactivity of this compound is fundamentally derived from its electrophilic nature. nih.govwikipedia.org An electrophile is a chemical species that is attracted to electrons and participates in reactions by accepting an electron pair. In the this compound molecule (Cl₂C=N-OH), several features contribute to this property.

The primary reactive site is the carbon atom double-bonded to nitrogen. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the two chlorine atoms and, to a lesser extent, the nitrogen atom of the oxime group. This electron deficiency makes the carbon atom a prime target for nucleophilic attack. nih.govwikipedia.org

The chlorine atoms themselves are also reactive sites. They can be displaced in nucleophilic substitution reactions or eliminated in dehydrohalogenation reactions. nih.gov The toxicity of the compound is directly attributed to the reactivity of these functional groups—the chlorine atoms and the oxime group—which enable its damaging interactions with biological molecules. wikipedia.org

Quantum Chemical Calculations of this compound Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound (Cl₂C=NOH). These computational studies provide a molecular-level understanding of its high reactivity, which is a key aspect of its hazardous nature.

Theoretical models highlight that the reactivity of this compound is intrinsically linked to its electronic properties. The distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and the nature of its chemical bonds all contribute to its profile as a potent electrophile, readily interacting with nucleophiles.

Detailed Research Findings

Computational analyses have focused on several key descriptors to characterize the reactivity of this compound. One of the primary indicators of chemical reactivity is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A small HOMO-LUMO gap suggests that a molecule can be easily excited and is therefore more reactive. For this compound, this gap has been calculated to be as low as 0.168 eV, indicating a high degree of chemical reactivity. bohrium.com This low energy gap facilitates its interaction with other molecules.

Furthermore, calculations of the charge distribution within the this compound molecule reveal a significant polarization of its chemical bonds. Hirshfeld charge analysis, a method for partitioning the electron density among atoms, shows that the carbon atom bonded to the two chlorine atoms and the nitrogen atom carries a positive charge. Conversely, the chlorine, oxygen, and nitrogen atoms bear negative charges. bohrium.com This charge separation creates a strong dipole moment and renders the carbon atom highly susceptible to attack by nucleophiles. The electrostatic nature of these interactions is a dominant factor in its reactivity, with calculated adhesion energies on certain surfaces being as high as -11.19 kcal/mol.

The structural parameters of this compound, such as bond lengths and bond orders, have also been determined through geometry optimization in DFT studies. These calculations provide a detailed picture of the molecule's three-dimensional structure and the strength of its covalent bonds, further informing the understanding of its stability and reactivity.

Data Tables

The following tables summarize key parameters obtained from quantum chemical calculations of this compound.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO-LUMO Gap | 0.168 eV | Indicates high chemical reactivity |

| Interaction Energy | -11.19 kcal/mol | Shows strong electrostatic interaction with surfaces |

Table 2: Hirshfeld Atomic Charges in this compound

| Atom | Calculated Charge | Implication |

| Carbon (C) | Positive | Electrophilic center, susceptible to nucleophilic attack |

| Chlorine (Cl) | Negative | Contributes to the overall dipole moment |

| Nitrogen (N) | Negative | Contributes to the overall dipole moment |

| Oxygen (O) | Negative | Contributes to the overall dipole moment |

Advanced Analytical Methodologies for Phosgene Oxime Detection and Characterization

Spectroscopic Techniques in Phosgene (B1210022) Oxime Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental tools for chemical analysis. Various spectroscopic methods are indispensable for investigating the properties and behavior of phosgene oxime.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and accessible technique for monitoring the kinetics of chemical reactions in solution. sapub.org This method relies on measuring the change in the absorbance of a sample over time, which, according to the Beer-Lambert law, is proportional to the concentration of the light-absorbing species. sapub.org

For this compound, UV-Vis spectroscopy can be employed to study its degradation kinetics under various conditions, such as in the presence of decontaminating agents or through advanced oxidation processes. nih.govresearchgate.net The process would involve monitoring the disappearance of the characteristic UV absorbance peak of this compound or the appearance of absorbance peaks corresponding to its degradation byproducts. By collecting absorbance data at regular intervals, a kinetic profile can be constructed.

From this data, key kinetic parameters can be determined:

Reaction Rate Constant (k): Describes the speed of the degradation reaction. A pseudo-first-order kinetic model is often applicable for such studies. sapub.orgnih.gov

Half-life (t½): The time required for the concentration of this compound to decrease by half.

Activation Energy (Ea): By conducting the experiment at different temperatures, the activation energy for the degradation process can be calculated, providing insight into the reaction's temperature sensitivity. sapub.org

This technique is particularly useful for comparative studies, for instance, evaluating the efficiency of different decontamination formulations or the impact of environmental factors like pH on the stability of this compound. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elemental composition of a sample. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an exceptionally sensitive and specific tool for identifying and quantifying compounds in complex mixtures. chromatographyonline.comchimia.ch

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for the analysis of volatile and thermally stable compounds like this compound. chromatographyonline.comresearchgate.net In this technique, the sample is vaporized and separated based on its boiling point and affinity for the GC column before entering the mass spectrometer for detection. osha.gov GC-MS offers high-resolution separation and provides a unique mass spectrum for this compound, acting as a "chemical fingerprint" for unambiguous identification. osha.gov The technique can be enhanced by derivatization, where this compound is reacted with a reagent to form a more stable or more easily detectable product. researchgate.net GC-MS is also instrumental in identifying volatile byproducts formed during the synthesis or degradation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally sensitive byproducts, LC-MS is the preferred method. chimia.chusda.gov It separates compounds in a liquid mobile phase before they are ionized and analyzed by the mass spectrometer. LC-MS is particularly valuable for impurity profiling, where it can detect and help identify reaction byproducts and degradation products present in a sample. chimia.ch The use of tandem mass spectrometry (MS-MS) within an LC-MS system allows for further structural characterization of these unknown byproducts by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. chimia.chnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. researchgate.netmmu.ac.uk While basic 1D NMR (¹H and ¹³C) can confirm the presence of an oxime functional group, advanced 2D NMR techniques provide a much deeper understanding of the molecule's connectivity and spatial arrangement. ethernet.edu.etnih.gov

For a molecule like this compound (Cl₂C=N-OH), advanced NMR experiments can provide detailed structural insights:

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, though in the case of this compound with a single hydroxyl proton, its application would be to confirm the absence of coupling to other protons. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), which would definitively link the hydroxyl proton to its oxygen-bearing carbon in related or derivatized structures. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton and confirming the connectivity between the dichloromethylene group (CCl₂) and the oxime nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space interactions between protons, which can help determine the stereochemistry (E/Z isomerism) around the C=N double bond, a critical detail of the molecule's three-dimensional structure.

These advanced methods, often used in combination, allow for the unambiguous assignment of the complete chemical structure of this compound and any related synthetic intermediates or byproducts, going far beyond simple identification. researchgate.netnih.gov

Chemosensor Development for this compound

The development of chemosensors offers a modern approach for the rapid, sensitive, and selective detection of chemical agents. acs.org These devices typically consist of a recognition unit (receptor) that selectively interacts with the target analyte and a signaling unit (transducer) that converts this interaction into a measurable signal, such as a change in color or fluorescence.

Fluorescence-based sensors are particularly advantageous due to their high sensitivity, rapid response times, and potential for "turn-on" signals, where fluorescence is generated or significantly enhanced only in the presence of the analyte. rsc.orgacs.org The sensing mechanism often involves a specific chemical reaction between the sensor molecule and the target analyte that alters the electronic properties of the fluorophore (the fluorescent part of the sensor). rsc.org For phosgene and related compounds, this reaction often involves nucleophilic attack by a reactive site on the sensor, such as an amine or oxime group. acs.orgrsc.org

Several fluorophore platforms have been explored for this purpose, including coumarins, rhodamines, and systems based on aggregation-induced emission (AIE). rsc.orgacs.orgacs.org These sensors can be incorporated into practical platforms like test papers for the real-time monitoring of hazardous gases. acs.orgnih.gov

Among the various fluorescent scaffolds, boron-dipyrromethene (BODIPY) dyes have emerged as exceptional candidates for building chemosensors. They possess highly desirable photophysical properties, including sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability.

Researchers have designed BODIPY-based sensors for phosgene that utilize a reactive site to trigger a distinct change in the dye's fluorescence. nih.govnih.gov A common strategy involves attaching a reactive group, such as an o-phenylenediamine (B120857) or an oxime, to the BODIPY core. acs.orgnih.gov The reaction of this site with phosgene induces a significant change in the sensor's electronic structure, leading to a "turn-on" fluorescent response. acs.org

A notable example is a meso-oxime-substituted BODIPY sensor. acs.org The reaction of the meso-oxime group with phosgene converts it to a meso-nitrile. This structural modification alters the electronic properties of the BODIPY fluorophore, resulting in a dramatic increase in fluorescence intensity. This specific sensor demonstrated high sensitivity and a very rapid response time. acs.org Another design used an o-aminophenol group as the reactive site on the BODIPY core, which also enabled the rapid and selective detection of phosgene. nih.gov

These BODIPY-based systems have shown excellent performance, capable of detecting phosgene at very low concentrations in both solution and gaseous phases, making them promising for on-site monitoring applications. acs.orgnih.govnih.gov

| Sensor Architecture | Reactive Site | Analyte | Detection Limit (LOD) | Response Time | Reference |

| meso-Oxime-BODIPY | meso-Oxime | Phosgene | 0.09 ppb | < 10 seconds | acs.org |

| o-Pab (BODIPY) | o-Phenylenediamine | Phosgene | 2.7 nM (in solution) | ~15 seconds | nih.gov |

| ONB (BODIPY) | o-Aminophenol | Phosgene | - | Rapid | nih.gov |

| o-Pac (Coumarin) | o-Phenylenediamine | Phosgene | 3 nM (in solution) | < 30 seconds | acs.org |

| DATPE (AIE-based) | o-Phenylenediamine | Phosgene | 0.1 ppm (gas, by eye) | - | acs.org |

Fluorescence-Based Sensor Systems for this compound

Aggregation-Induced Emission (AIE)-Based Platforms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules, known as AIE luminogens (AIEgens), are induced to emit light upon aggregation. nih.gov In a dilute solution, these molecules are non-emissive as they consume excitation energy through non-radiative pathways like active intramolecular motion. nih.gov When they aggregate, these motions are restricted, opening a radiative decay channel and causing strong fluorescence. This "light-up" feature provides a high signal-to-noise ratio, making AIE-based platforms highly sensitive and photostable. nih.gov

AIEgens have been developed as promising fluorescent probes for detecting a wide range of analytes, including pathogens and enzymes, by linking the AIEgen to specific target ligands or reactive groups. nih.govnih.gov The aggregation can be triggered by various stimuli such as changes in solubility, electrostatic interactions, or target-receptor binding. nih.gov While AIE represents a revolutionary platform for creating highly sensitive and selective sensors, specific AIE-based probes designed explicitly for the detection of this compound are not prominently documented in the available literature.

Anthracene (B1667546) Fluorophore and Oxime Recognition Sites

Fluorescent chemosensors utilizing anthracene as the fluorophore core are a significant class of analytical tools. Anthracene is valued for its chemical stability, high quantum yield, and the relative ease with which its structure can be modified. nih.gov These properties have led to the development of anthracene-based molecular probes for detecting metal ions, pH changes, and small organic molecules. nih.gov

Diphenylamino-Benzaldehyde Oxime Probes

The design of chemical sensors often relies on the creation of highly specific molecular probes. These probes typically consist of a signaling unit (fluorophore or chromophore) and a recognition unit that selectively interacts with the target analyte. While various oxime-based probes have been developed for detecting chemical agents like phosgene, specific information regarding probes based on a diphenylamino-benzaldehyde oxime structure for the detection of this compound is not available in the current body of research.

Colorimetric Detection Systems for this compound

Colorimetric detection offers a straightforward and often instrument-free method for identifying chemical threats, relying on a visual color change. Historical methods have noted that this compound can be estimated colorimetrically. mmsl.cz Modern colorimetric sensors are often designed as probes that undergo a chemical reaction with the analyte, leading to a distinct change in their absorption of visible light.

Table 1: Performance of Colorimetric Probes for Phosgene

| Probe Type | Analyte | Limit of Detection (LOD) | Response Time | Detection Principle |

|---|---|---|---|---|

| meso-Oxime-BODIPY | Phosgene | 0.09 ppb | < 10 seconds | Conversion of oxime to nitrile |

| Second-Generation Chemosensor | Phosgene | 3.2 ppb | < 2 minutes | Ring-opening reaction |

Electrochemical and Biosensor Configurations

Electrochemical sensors provide a powerful platform for the detection of chemical warfare agents due to their high sensitivity, potential for miniaturization, and rapid signal transduction. These sensors operate by measuring changes in electrical properties—such as current or potential—that occur when the target analyte interacts with a specially designed electrode surface. tandfonline.com

For the detection of phosgene, commercial 3-electrode electrochemical sensors are available for industrial safety applications. sensorix.com These sensors can detect phosgene in ranges from 0-1 ppm to 0-100 ppm with a response time (T90) of around 150 seconds. sensorix.comose.directory Theoretical studies using density functional theory (DFT) have also explored novel materials for phosgene detection. One such study proposed an all-boron B38 fullerene nanocage as a potential electrochemical sensor, suggesting it could be a highly effective material for future sensing applications. researchgate.net

Biosensors represent a sub-class of sensors that use a biological recognition element (like an enzyme or antibody) coupled to a transducer. While biosensors have been developed for a wide array of chemical and biological agents, specific biosensor configurations designed for the detection of this compound are not prominently featured in the existing literature. nih.govmdpi.com

Table 2: Specifications of Electrochemical Sensors for Phosgene

| Sensor Type | Measurement Range | Response Time (T90) | Operating Temperature |

|---|---|---|---|

| Electrochemical Gas Sensor (COCl2 1) | 0-1 ppm | ≤ 150 s | -40°C to +40°C |

| Electrochemical Gas Sensor (COCl2 100) | 0-100 ppm | ≤ 150 s | -40°C to +40°C |

Nanomaterial-Based Sensor Platforms for this compound

Nanomaterials such as carbon nanotubes (CNTs) and various nanoparticles are at the forefront of chemical sensor development due to their unique electronic properties and high surface-area-to-volume ratios. nih.gov These materials can be integrated into sensor devices where their electrical conductivity changes drastically upon the adsorption of chemical molecules. tandfonline.com

Functionalization of these nanomaterials is key to achieving selectivity. This can be done by noncovalently wrapping the nanomaterials with polymers or by covalently attaching specific molecular recognition groups to their surface. nih.gov For instance, decorating CNTs with metal nanoparticles can impart selectivity towards specific gases. researchgate.net While these platforms show great promise for detecting a wide range of chemical agents, the development of nanomaterial-based sensors specifically tailored for this compound remains an area for further research.

Carbon nanotubes are considered ideal materials for chemiresistive sensors. nih.gov In this configuration, a network of CNTs bridges two electrodes. When gas molecules adsorb onto the CNT surfaces, they can donate or withdraw electrons, causing a measurable change in the electrical resistance of the CNT network. nih.gov This charge-transfer interaction is a primary sensing mechanism for many polar analytes.

Pristine CNTs often lack selectivity, but this can be greatly improved through functionalization. nih.gov For example, CNTs can be decorated with metal nanoparticles or functionalized with specific organic molecules to create selective binding sites for a target analyte. researchgate.netyoutube.com CNT-based sensors offer significant advantages, including room temperature operation and high sensitivity. researchgate.net Although CNTs have been successfully used to detect various toxic gases, their specific application for creating sensors for this compound is not yet detailed in the available literature.

Titanium Dioxide (TiO2) Surface Interactions for Sensing

The interaction between this compound (CX) and titanium dioxide (TiO2) surfaces has been investigated as a promising avenue for the development of chemical sensors. Studies utilizing periodic Density Functional Theory (DFT) calculations have explored the adsorption of the this compound molecule on the pure anatase TiO2 (111) surface. Research indicates that this compound adsorbs stably on this surface, with negative adsorption energies confirming the favorability of the interaction. researchgate.net

The orientation of the this compound molecule plays a significant role in the strength of the interaction. The highest adsorption energy is observed when the molecule interacts with the surface via its nitrogen atom. researchgate.net The mechanism of interaction is often linked to the electronic properties of TiO2. Oxygen adsorption on TiO2 surfaces, for example, involves the transfer of excess electrons, often present due to intrinsic defects like oxygen vacancies, to the adsorbed oxygen molecule, forming superoxo (O2−) or peroxo (O2(2-)) species. nih.gov A similar transfer of electrons from the TiO2 surface to the adsorbed this compound molecule is a key principle in the sensing mechanism. This charge transfer alters the electronic properties of the TiO2 material, such as its electrical conductivity, which can be measured as a sensor signal. researchgate.net

Further investigations have shown that modifying the TiO2 surface, for instance through doping, can enhance its sensing capabilities by altering these electronic properties. researchgate.net The topography of the TiO2 surface, such as its nanoscale roughness, also influences its adsorption properties. mdpi.com

Environmental Sample Analysis Techniques for this compound (e.g., soil, water, air)

The detection and identification of this compound and other chemical warfare agents (CWAs) in environmental samples are critical for treaty verification and forensic purposes. fas.org Analytical methods must be robust enough to handle complex matrices like air, water, and soil. fas.orgfiveable.me Sample preparation is a crucial first step, often involving extraction, cleanup, and concentration of the analyte to remove interfering components and improve sensitivity. fiveable.meitrcweb.org

For air analysis , established protocols like those from OSHA and the EPA are employed. One method involves drawing a known volume of air through a sorbent tube containing an XAD-2 resin coated with 2-(hydroxymethyl)piperidine (2-HMP). The this compound reacts with 2-HMP to form a stable derivative. The sample is then desorbed with toluene (B28343) and analyzed by gas chromatography (GC) with a nitrogen-selective detector. epa.gov An alternative method for ambient air uses a midget impinger containing a solution of aniline (B41778) in toluene. Phosgene reacts with aniline to form carbanilide (B493258) (1,3-diphenylurea), which is then analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a UV detector. epa.gov This HPLC-based method is noted for its high sensitivity, with a detection limit at the 0.1 ppbv level. epa.gov

For soil and water analysis , chromatographic techniques coupled with mass spectrometry are standard. fas.org Packed capillary liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is particularly well-suited for aqueous samples and extracts. nih.govcapes.gov.br A significant advantage of LC-ESI-MS is its ability to directly analyze hydrolysis products of agents like mustard gas without requiring a chemical derivatization step, which is often necessary for GC-MS analysis. nih.gov For organic extracts from soil samples, capillary column gas chromatography-mass spectrometry (GC-MS) is a preferred and established method. nih.govcapes.gov.br The choice between LC-MS and GC-MS often depends on the sample matrix, the volatility of the compound, and its ability to be ionized. nih.gov

The following table summarizes key analytical techniques for phosgene and related compounds in environmental samples.

Interactive Table: Environmental Analysis Techniques for Phosgene

| Analytical Technique | Sample Matrix | Sample Preparation / Method Summary | Key Features |

|---|---|---|---|

| GC with Nitrogen Selective Detector | Air | Air is drawn through a sorbent tube (XAD-2 coated with 2-HMP). The resulting derivative is desorbed with toluene for analysis. | Standard OSHA method; reliable quantitation limit of 3.4 µg per sample. epa.gov |

| HPLC with UV Detector | Air | Air is bubbled through an aniline/toluene solution, forming carbanilide. The sample is dried, redissolved, and injected into the HPLC. | High sensitivity (0.1 ppbv detection limit); selective due to chromatographic separation. epa.gov |

| LC-ESI-MS | Water, Soil | Aqueous samples or extracts are analyzed directly. Allows for the identification of degradation products. | Ideal for aqueous samples and polar hydrolysis products without derivatization. nih.govcapes.gov.br |

| GC-MS | Soil, Air | Used for organic extracts of soil or complex airborne matrices after collection on charcoal. | Preferred for volatile and non-polar compounds; provides high confidence in identification. nih.govcapes.gov.br |

Computational Chemistry in this compound Sensor Design and Mechanism Elucidation

Computational chemistry, particularly through quantum chemical simulations, has become an indispensable tool for designing novel sensors and understanding the fundamental mechanisms of analyte detection. researchgate.netresearchgate.net By modeling the interactions between a target molecule like this compound and a potential sensor material at the atomic level, researchers can predict the sensing performance before undertaking complex and costly experiments. researchgate.net This approach allows for the rational design of sensors with high sensitivity and selectivity. rsc.orgelifesciences.org

Density Functional Theory (DFT) Studies of Sensor-Analyte Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules and materials. In the context of sensor design, DFT is widely used to model the adsorption of gas molecules on the surface of sensing materials. researchgate.netresearchgate.net These studies provide critical insights into the nature of the sensor-analyte interaction by calculating parameters such as adsorption energy, charge transfer, and changes in the electronic density of states. researchgate.netresearchgate.net

For this compound, DFT calculations have been applied to various nanomaterials to evaluate their potential as sensors:

Titanium Dioxide (TiO2) Surfaces: DFT studies on the anatase TiO2 (111) surface show that this compound adsorbs exothermically, indicating a stable process. The adsorption energy varies with the orientation of the molecule, and analysis of the density of states (DOS) reveals how the electronic properties of the surface are affected upon adsorption. researchgate.net

Boron-based Nanostructures: The interaction of phosgene with an all-boron B38 fullerene analogue has been studied, with adsorption energies indicating stable and exothermic reactions. researchgate.net Similarly, pristine boron nitride nanotubes (BNNTs) were found to interact weakly with phosgene, but doping the nanotubes dramatically improves the interaction. researchgate.net

Phosphorene: DFT calculations at the HSE06/TZVP level of theory have been used to investigate pristine and defective phosphorene monolayers for phosgene detection. The results detail the most stable adsorption configurations and the electronic response of the material. rsc.org

These DFT studies analyze Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbitals (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) to build a complete picture of the binding mechanism, including the role of van der Waals forces and covalent interactions. researchgate.net

Interactive Table: DFT Study Findings for Phosgene Sensor Interactions

| Sensor Material | Phosgene Analyte | Adsorption Energy (E_ads) | Key DFT Findings |

|---|---|---|---|

| Pristine TiO2 (111) Surface | This compound | Negative (stable adsorption) | Adsorption via the N atom is most favorable; causes a shift in the TiO2 Fermi level. researchgate.net |

| Ge+4 Doped TiO2 (111) Surface | This compound | -19.39 kcal/mol | Exhibits the largest change in band gap energy (~20%) upon adsorption, indicating high sensitivity. researchgate.net |

| B38 Fullerene Analogue | Phosgene | Negative (stable adsorption) | Adsorption is exothermic; significant charge transfer occurs between the nanocage and the analyte. researchgate.net |

| Pristine BNNT | Phosgene | ~0.06 eV | Poor sensitivity due to very weak physical adsorption. researchgate.net |

| Defective Phosphorene | Phosgene | Not specified | Adsorption leads to a 726% gas sensitivity, indicating a strong electronic response. rsc.org |

Electronic Property Modulation for Enhanced Sensing

A key strategy in modern sensor design is the deliberate modulation of a material's electronic properties to enhance its sensitivity and selectivity towards a specific analyte. nih.gov Computational studies are instrumental in predicting how modifications like doping, creating defects, or surface functionalization can achieve this. The goal is to create a material whose electronic properties, such as band gap, work function, or electrical conductivity, change significantly and measurably upon interaction with the target molecule. researchgate.netrsc.org

Doping: Introducing foreign atoms (dopants) into a material's lattice can alter its electronic structure. For example, DFT calculations showed that while pristine BNNTs are poor sensors for phosgene, doping them with Scandium (Sc) dramatically changes their electronic properties and work function upon exposure to the molecule, making them effective sensors. researchgate.net Similarly, doping a TiO2 surface with Germanium (Ge+4) was predicted to create a promising sensor for this compound, as this system exhibits the largest percentage change in its band gap energy upon adsorption, leading to a significant change in electrical conductivity. researchgate.net

Defect Engineering: Creating vacancies or other defects in a material can introduce new active sites for gas adsorption and enhance sensor response. A study on phosphorene monolayers demonstrated that introducing a defect enhanced the gas sensitivity for phosgene by a factor of 54 compared to the pristine material. rsc.org This improvement is attributed to the defect sites acting as more favorable points of interaction, leading to greater charge transfer.

Surface Modification: Decorating a sensor surface with metal nanoparticles is another effective modulation technique. For instance, modifying graphene with gold (Au) nanoparticles was shown experimentally and through DFT to create a selective sensor. nih.gov The Au particles act as chemisorption sites, facilitating a much larger charge transfer between the surface and the analyte compared to pristine graphene, where only weaker physisorption occurs. nih.gov This principle of using noble metal modifiers to enhance chemisorption and electronic response is a viable strategy for developing phosgene sensors.

These modulation strategies leverage computational predictions to guide the synthesis of advanced sensor materials with superior performance characteristics. rsc.orgnih.gov

Theoretical and Computational Studies of Phosgene Oxime Beyond Detection

Molecular Structure and Electronic Properties of Phosgene (B1210022) Oxime

The molecular structure and electronic properties of phosgene oxime are crucial for understanding its behavior and interactions. This compound has the chemical formula CCl₂NOH. nih.govwikipedia.orgt3db.ca Computational methods, such as Density Functional Theory (DFT), are frequently employed to investigate these properties.

Studies utilizing DFT have explored the molecular electrostatic potential plot, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) profiles of this compound. researchgate.net These calculations provide insights into the distribution of electron density and the molecule's potential sites for electrophilic or nucleophilic attack. The HOMO-LUMO gap, calculated through these methods, is an indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov

Computational studies on the adsorption of this compound on various surfaces, such as aluminum nitride nanotubes (AlN-NT) and titanium dioxide (TiO₂) surfaces, have also shed light on the electronic changes upon interaction. researchgate.netresearchgate.net For instance, DFT studies investigating the interaction of this compound with pure AlN-NT indicated a physisorption process. researchgate.net Upon decorating or doping the nanotubes with silver (Ag), the adhesion energy of this compound changed significantly, and the interaction nature was primarily electrostatic according to electron density analysis. researchgate.net Similarly, periodic DFT calculations studying this compound adsorption on pure and doped (111) TiO₂ surfaces analyzed the total density of states and HOMO-LUMO calculations to understand the effect on electronic properties. researchgate.net

Computed properties available for this compound include its molecular weight, monoisotopic mass, and predicted XlogP value. nih.govuni.lu These computed properties contribute to a comprehensive understanding of the molecule's characteristics alongside experimental data.

| Property Name | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 113.93 | g/mol | Computed |

| Monoisotopic Mass | 112.9435190 | Da | Computed |

| XlogP (Predicted) | 2.1 | - | Computed |

Reactivity Predictions and Transition State Analysis for Novel Reactions

Computational chemistry plays a vital role in predicting the reactivity of this compound and analyzing the transition states of potential reactions. This compound is known to be electrophilic and sensitive to nucleophiles, which can lead to its degradation. wikipedia.org

Theoretical studies have explored the reactivity of this compound-like structures in the context of other chemical agents, such as Novichok agents. royalsocietypublishing.orgroyalsocietypublishing.org These studies suggest that the high positive charge on the carbon atom within the this compound-like group in these agents makes it vulnerable to attack by nucleophiles like water or amino acid residues. royalsocietypublishing.org This susceptibility to nucleophilic attack is believed to contribute to accelerated reactions, such as the ageing mechanisms observed when these agents interact with enzymes like acetylcholinesterase. royalsocietypublishing.orgroyalsocietypublishing.org

While direct computational studies specifically detailing transition state analysis for novel reactions of this compound were not extensively found in the provided snippets, the principles of computational methods applied to related oxime structures and reactive compounds are relevant. For instance, theoretical studies on the reactivity of Novichok agents involved evaluating reactivity through thermodynamic studies and comparing Gibbs free energy values at different calculation levels. royalsocietypublishing.orgroyalsocietypublishing.org The charge on specific atoms, such as the phosphorus atom in organophosphorus compounds or the carbon in the oxime group, is used to evaluate reactivity and predict reaction kinetics. royalsocietypublishing.orgroyalsocietypublishing.org

Computational methods, including DFT, can be used to study the adsorption and interaction energies of molecules on surfaces, which is a form of predicting reactivity in heterogeneous systems. Studies on the adsorption of this compound on doped and un-doped surfaces like AlN-NT and TiO₂ demonstrate the use of computational methods to understand the favorability and nature of interactions, which are precursors to chemical reactions or sensing mechanisms. researchgate.netresearchgate.net The change in electronic properties, such as the energy gap, upon adsorption can also indicate the potential for reaction or charge transfer. researchgate.netcdnsciencepub.com

Molecular Dynamics Simulations of this compound Interactions with Various Media

Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of molecules over time and their interactions with surrounding environments. While specific MD simulations focusing solely on this compound interacting with a wide variety of media were not prominently detailed in the search results, the application of MD simulations to study the behavior of related compounds and their interactions provides a relevant framework.

MD simulations, often coupled with methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, have been used to study the inclusion complexes of oxime-based cyclodextrins with nerve agents. plos.org These simulations can track the distances between reactive centers, such as the phosphorus atom of a nerve agent and the anionic oxygen of an oxime, over time. plos.org Such analyses help in understanding the dynamics of interaction and the likelihood of a reaction occurring based on the proximity and orientation of the molecules. plos.org

In the context of this compound, MD simulations could potentially be used to investigate its behavior in different phases (gas, liquid, solid), its diffusion through materials, or its interactions with biological interfaces or decontamination solutions. Although not specifically for this compound, reactive molecular dynamics studies have been conducted for chlorinated organic compounds, highlighting the applicability of these methods to similar chemical species. acs.org

Density functional theory and molecular dynamics simulations have been employed together to support experimental results in studies related to this compound detection, indicating the complementary nature of these computational approaches in understanding molecular behavior and interactions. researchgate.net

Computational Design of Novel this compound Reactants or Catalysts

Computational design approaches are increasingly used to predict and design molecules with desired properties, including novel reactants or catalysts. While the direct computational design of novel this compound reactants or catalysts was not a specific focus of the provided search results, the principles of computational design applied to related areas offer insights into the potential applications of these methods.

Computational techniques can be used to engineer the reactivity and specificity of molecules. muni.cz This involves predicting suitable modifications to existing structures to achieve desired outcomes. For instance, computational methods have been used to design enzymes with improved catalytic properties. muni.cz

In the context of this compound, computational design could potentially explore modifications to the this compound structure or the design of molecules that interact specifically with this compound. Although the search results did not detail such efforts for this compound itself, studies on the computational design of catalysts for various reactions, including phosphorus-based catalysis, demonstrate the methodologies that could be applied. acs.orgwwu.edu Computational studies investigating the adsorption of this compound on decorated surfaces, like silver-decorated aluminum nitride nanotubes, explore how modifying a surface can enhance its interaction and sensing capability for this compound. researchgate.net This hints at the potential for computationally designing materials that could act as selective adsorbents or catalysts for this compound transformation.

The computational design of novel materials for applications like solar energy conversion also utilizes DFT-based calculations to tune structural and electronic properties, illustrating the broader applicability of these methods in material and molecular design. wwu.edu Applying similar computational design principles could lead to the identification or design of compounds or materials that could react with or catalyze the decomposition of this compound.

Interactions and Synergistic Effects in Chemical Mixtures Containing Phosgene Oxime

Complexation with Other Chemical Agents: Molecular Basis

While the term "complexation" might imply the formation of new chemical complexes, current research indicates that the interaction between phosgene (B1210022) oxime and other chemical agents in a mixture is likely based on a physical or physiological, rather than a direct molecular, basis. There is limited information available on the formation of stable chemical complexes between phosgene oxime and other agents like nerve or mustard agents.

The primary molecular basis for its synergistic effect lies in its ability to rapidly compromise biological barriers, most notably the skin. mmsl.czcdc.gov this compound is highly reactive and corrosive, causing instantaneous pain and rapid tissue necrosis upon contact. nih.govcdc.gov This immediate destruction of the epithelial surfaces is a key factor. When mixed with another agent, such as a nerve agent or a blister agent like sulfur mustard, this compound's rapid action is thought to make the skin more permeable to the second agent. mmsl.czcdc.govokstate.edu This enhanced penetration is a result of the immediate damage to the cellular structure of the skin, effectively creating a direct route for the co-occurring agent to enter the body.

This compound is also noted for its ability to penetrate garments and rubber materials much more quickly than other chemical agents. nih.govcdc.gov This property suggests that in a mixture, it could facilitate the transport of other less penetrative agents through protective gear.

| Agent Type | Potential Mixture Component | Primary Effect of Component |

| Urticant | This compound (CX) | Causes immediate pain, urticaria, and rapid tissue necrosis. nih.govcdc.gov |

| Nerve Agents | Sarin (GB), Soman (GD), VX | Inhibit acetylcholinesterase, leading to cholinergic crisis. dtic.mil |

| Vesicants | Sulfur Mustard (SM), Lewisite (L) | Alkylating agents causing delayed blistering and tissue damage. nih.govmmsl.cz |

Influence of this compound on the Reactivity of Co-occurring Compounds

This compound's primary influence in a chemical mixture is not on the intrinsic chemical reactivity of the co-occurring compounds but rather on their bioavailability and effective toxicity. okstate.edummsl.cz The immediate and severe damage inflicted by this compound on skin and mucous membranes creates a condition of increased susceptibility for the victim. mmsl.czmmsl.cz

The mechanism can be summarized as follows:

Barrier Disruption: this compound causes instantaneous and corrosive tissue damage. nih.govresearchgate.net This breaks down the protective barrier of the skin and lungs.

Enhanced Absorption: The compromised barrier allows for a more rapid and efficient absorption of the co-occurring agent. mmsl.czcdc.gov For instance, a nerve agent that might have a slower absorption rate through intact skin could enter the bloodstream much faster through tissue damaged by this compound.

Therefore, this compound acts as a potent penetration enhancer, increasing the effective dose of the accompanying agent that reaches its target sites within the body. The extreme pain caused by this compound may also compel individuals to remove protective clothing, further increasing their exposure to the entire chemical mixture. nih.govokstate.edu

| This compound's Role | Influence on Co-occurring Agent | Resulting Synergistic Effect |

| Rapidly damages skin and mucosal linings. mmsl.czcdc.gov | Increases the rate and extent of absorption. okstate.edu | Faster onset of systemic toxicity from the second agent. nih.gov |

| Penetrates protective materials quickly. nih.govcdc.gov | Facilitates transport of other agents through barriers. | Increases overall exposure to the chemical mixture. |

| Causes immediate, severe pain. mmsl.cz | May lead to removal of protective equipment. okstate.edu | Enhances dermal and inhalation exposure to all components. |

Mechanistic Interplay in Multi-Component Chemical Systems

The mechanistic interplay in a multi-component system containing this compound is a clear example of physiological synergism. This compound functions as the initial aggressor, rapidly breaking down the body's external defenses, thereby paving the way for a second, potentially more systemic, agent to exert its effects more devastatingly. nih.govmmsl.cz

This strategy has been considered in military contexts, where mixing agents can overcome challenges like protective equipment or achieve a more rapid incapacitation. mmsl.czcdc.gov For example, the toxic effects of mustard agents are often delayed for hours. nih.gov In contrast, this compound's effects are immediate. nih.govwikipedia.org A mixture containing both could produce immediate incapacitating pain from the this compound, while the subsequent absorption of the mustard agent is enhanced, leading to more severe blistering and systemic effects later.

Similarly, when mixed with a nerve agent, this compound's ability to cause rapid damage to the skin and respiratory tract could lead to a much faster absorption of the nerve agent, potentially leading to a more rapid onset of respiratory paralysis and other systemic effects associated with nerve agent poisoning. mmsl.czmmsl.cz The interplay is thus a two-stage process initiated by the unique properties of this compound.

Studies have highlighted that this compound could be weaponized in mixtures to enhance the harmful effects of other chemical warfare agents, making it a significant threat. nih.govresearchgate.netnih.gov The core of this threat lies in the mechanistic synergy where one agent's primary effect is to facilitate the toxicity of another.

Q & A

Q. What are the hypothesized mechanisms underlying phosgene oxime’s acute toxicity, and what experimental methodologies are used to investigate them?

Methodological Answer: this compound’s toxicity is attributed to rapid tissue necrosis, potentially due to its reactive chlorine, oxime, or carbonyl groups . Researchers employ in vitro assays (e.g., cell viability tests using keratinocytes) to quantify cytotoxicity, paired with histopathological analysis of exposed animal tissues (e.g., skin biopsies from murine models) to assess necrotic progression. Biochemical markers like lactate dehydrogenase (LDH) release and reactive oxygen species (ROS) quantification are used to evaluate cellular stress .

Q. What standardized experimental models are used to evaluate this compound’s dermal and inhalation toxicity?

Methodological Answer: Animal models (e.g., dogs, mice) are primary for inhalation studies, with exposure chambers calibrated to deliver precise concentrations (e.g., 0.5–3.0 mg/m³) and monitored via gas chromatography . Dermal toxicity is assessed using ex vivo human skin models or guinea pigs, with erythema and edema scored using standardized scales (e.g., Draize test) . Researchers must adhere to OECD Guidelines for chemical safety testing to ensure reproducibility .

Q. How can researchers address gaps in developmental/reproductive toxicity data for this compound?

Methodological Answer: Existing gaps (e.g., no inhalation developmental toxicity data ) require tiered approaches:

- Tier 1: High-throughput in vitro assays (e.g., zebrafish embryotoxicity tests) to screen developmental effects.

- Tier 2: Subchronic exposure studies in pregnant rodent models, with endpoints including fetal malformations, placental histopathology, and hormonal disruption . Data should be cross-validated with toxicogenomic profiling to identify mechanistic pathways .

Q. What analytical methods are recommended for detecting this compound in environmental or biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is preferred for environmental samples due to high sensitivity (detection limits ~0.1 ppb) . For biological matrices (e.g., blood, urine), liquid chromatography-tandem MS (LC-MS/MS) with derivatization (e.g., using 2,4-dinitrophenylhydrazine) improves analyte stability . Method validation must include spike-recovery experiments and matrix effect assessments .

Q. How should ethical considerations shape experimental designs for this compound research?

Methodological Answer: Studies involving animal models must follow the 3Rs framework (Replacement, Reduction, Refinement). For example, use computational models (e.g., QSAR) to prioritize in vivo testing only for high-risk hypotheses . Human cell lines (e.g., HaCaT keratinocytes) reduce ethical concerns while enabling mechanistic studies . Institutional Review Board (IRB) approval is mandatory for any human-derived data .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?

Methodological Answer: Discrepancies often arise from metabolic differences (e.g., lack of detoxification pathways in cell cultures). To reconcile:

Q. What strategies optimize the sensitivity and specificity of this compound detection in complex matrices?

Methodological Answer:

- Pre-concentration techniques: Solid-phase microextraction (SPME) for environmental samples.

- Isotopic labeling: Use deuterated this compound as an internal standard to correct for matrix interference in LC-MS/MS .

- Machine learning: Train algorithms on spectral libraries to distinguish this compound from structurally similar compounds (e.g., chloropicrin) .

Q. How can computational toxicology predict this compound’s metabolic fate given the lack of empirical data?

Methodological Answer:

- Docking simulations: Map this compound’s reactivity with cytochrome P450 enzymes using AutoDock Vina .

- Metabolite prediction: Tools like Meteor Nexus (Lhasa Limited) generate plausible metabolites based on structural alerts .

- Cross-species extrapolation: Compare predicted metabolites against known analogs (e.g., sulfur mustard) to prioritize in vitro validation .

Q. What experimental designs assess this compound’s environmental persistence and degradation pathways?

Methodological Answer:

- Hydrolysis studies: Monitor degradation kinetics under varying pH/temperature using UV-Vis spectroscopy .

- Soil microcosms: Spike this compound into soil samples and quantify residual concentrations via GC-MS, while characterizing microbial communities via 16S rRNA sequencing .

- Photolysis experiments: Expose aqueous solutions to UV light and track byproduct formation using high-resolution MS .

Q. How can mechanistic studies differentiate this compound’s direct cytotoxicity from secondary inflammatory responses?

Methodological Answer:

- Time-resolved assays: Measure ROS production (via DCFH-DA probes) and cytokine release (e.g., IL-6, TNF-α) at multiple time points .

- Knockout models: Use CRISPR-edited cell lines (e.g., NLRP3-deficient macrophages) to isolate inflammasome activation pathways .

- Inhibitor studies: Pre-treat cells with necroptosis inhibitors (e.g., Necrostatin-1) to quantify contribution of programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.